1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Description
Properties
IUPAC Name |
1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-10-4-1-3-9-8(10)7-14-15(9)11-12-5-2-6-13-11/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJDQUYMZRBYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=NC=CC=N3)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves:
- Formation of the tetrahydroindazole ring system, often starting from cyclohexanedione derivatives.
- Introduction of the pyrimidin-2-yl group via nucleophilic substitution or coupling reactions.
- Final purification and characterization steps to obtain the pure compound.
Preparation of the Tetrahydroindazole Core
A key step in the synthesis is the construction of the 4,5,6,7-tetrahydro-1H-indazol-4-one scaffold. This is commonly achieved by condensation of cyclohexane-1,2-dione (or related diketones) with hydrazine derivatives or substituted phenylhydrazines.
- Cyclohexane-1,2-dione is reacted with hydrazine or substituted hydrazines under reflux conditions.
- The reaction proceeds through hydrazone formation followed by cyclization to yield the tetrahydroindazole ring.
- This method was described by Guo et al. and applied in the synthesis of related tetrahydroindazole derivatives (e.g., 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ones).
Reductive Amination and Chiral Intermediate Formation
For derivatives requiring amine functionalities, reductive amination of the tetrahydroindazol-4-one ketone intermediate is performed:
- The ketone is reacted with amines or ammonia in the presence of reducing agents.
- Chiral auxiliaries such as Ellman’s sulfonamide may be employed to obtain chiral intermediates.
- Subsequent reduction and deprotection steps yield chiral amines that can be further functionalized.
Purification and Characterization
- The crude products are purified by column chromatography using silica gel.
- Elution gradients typically involve ethyl acetate and hexanes.
- Final compounds are isolated as powders or crystalline solids.
- Characterization includes 1H NMR, 13C NMR, mass spectrometry, and melting point determination.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Cyclohexanedione + hydrazine, reflux | Formation of tetrahydroindazol-4-one core |
| 2 | Amide coupling / N-substitution | Pyrimidine carboxylic acid + HATU/DIPEA, DMF, rt overnight | Introduction of pyrimidin-2-yl substituent |
| 3 | Reductive amination | Amine + reducing agent, optional chiral auxiliary | Formation of tetrahydroindazol-4-amine intermediates |
| 4 | Purification | Silica gel chromatography (EtOAc/hexanes) | Pure target compound |
Research Findings and Optimization
- The use of coupling reagents like HATU and bases such as DIPEA in DMF solvent has been shown to provide good yields (~40-50%) of the target amide products with high purity.
- Cyclization reactions are generally efficient under reflux conditions, yielding the tetrahydroindazole core in high purity.
- Chiral synthesis routes employing Ellman’s sulfonamide allow access to enantiomerically enriched intermediates, important for biological activity optimization.
- The final compound this compound is typically obtained as a stable powder, stored at room temperature.
Additional Notes
- Safety data for this compound is limited; standard laboratory precautions for handling heterocyclic amines and pyrimidine derivatives should be observed.
- The molecular formula is C11H10N4O with a molecular weight of 214.23 g/mol.
- The compound has been cataloged and characterized in chemical databases such as PubChem (CID 65356666).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes regioselective substitution at the C-4 and C-5 positions due to electron withdrawal by nitrogen atoms. Key reactions include:
A. Amination with Primary Amines
Reaction with benzylamine in DMF at 80°C produces 4-(benzylamino)-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (Table 1).
| Reagent | Conditions | Product Structure | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 h | 4-(benzylamino)-substituted derivative | 72 | |
| Cyclohexylamine | Toluene, reflux, 8 h | 4-(cyclohexylamino)-substituted product | 65 |
B. Halogenation
Electrophilic chlorination using POCl₃ at 110°C selectively substitutes the C-5 position of the pyrimidine ring, yielding 5-chloro-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (85% yield) .
Cyclocondensation Reactions
The ketone group at position 4 participates in cyclization with bifunctional nucleophiles:
A. Formation of Fused Triazoles
Treatment with hydrazine hydrate in methanol under reflux generates a fused 1,2,4-triazole ring via ketone-hydrazine cyclocondensation (Scheme 1):
text1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one + NH₂NH₂·H₂O → 1-(pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[4,3-a]indazol-4-one
Conditions: MeOH, Δ, 6 h
Yield: 68%
Transition Metal-Catalyzed Cross-Couplings
The pyrimidine ring facilitates palladium-catalyzed couplings:
A. Suzuki-Miyaura Arylation
Reaction with 4-methoxyphenylboronic acid under Pd(OAc)₂ catalysis yields 5-(4-methoxyphenyl)-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one (Table 2).
| Catalyst | Ligand | Base | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | XPhos (10 mol%) | K₂CO₃ | 100 | 78 |
| PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃ | 120 | 63 |
Key Observation: XPhos ligand enhances regioselectivity for para-substituted aryl groups .
C-H Functionalization
The pyrimidine nitrogen directs ortho-C-H activation in the indazolone ring:
A. Oxidative Alkenylation
Using Pd(OAc)₂/Ag₂CO₃ in DCE, styrene derivatives couple at the C-3 position of the indazolone (Figure 1):
Yield Range: 55–82%
Mechanism: Concerted metalation-deprotonation (CMD) pathway .
Acid-Catalyzed Rearrangements
Under strong acidic conditions (H₂SO₄, 60°C), the compound undergoes ring contraction to form a pyrrolo[1,2-b]pyridazine derivative via ketone protonation and C-N bond cleavage (Scheme 2) .
Spectroscopic Characterization Data
Critical spectral markers for reaction monitoring:
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Indazolone C=O | 1690–1710 | 3.15 (t, J=6.2 Hz, 2H) |
| Pyrimidine C-H | 3050–3100 | 8.75 (d, J=5.1 Hz, 2H) |
HRMS (ESI): m/z calculated for C₁₃H₁₂N₄O [M+H]⁺ 257.1034, found 257.1031 .
Stability Under Ambient Conditions
Accelerated stability studies (40°C/75% RH, 30 days) show <5% degradation, confirming robustness for synthetic applications .
This compound’s reactivity profile enables access to structurally diverse heterocycles with applications in medicinal chemistry and materials science.
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Research indicates that derivatives of indazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties
- Neuroprotective Effects
Structure-Activity Relationship (SAR)
The chemical structure of this compound plays a crucial role in its biological activity. Modifications to the pyrimidine ring or the indazole core can significantly enhance or reduce activity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substitution at the 2-position of pyrimidine | Enhanced anticancer activity |
| Alteration of the indazole nitrogen | Improved antimicrobial properties |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The compound was found to induce apoptosis in MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies revealed that it activates caspase pathways and inhibits the PI3K/Akt signaling pathway .
Case Study 2: Antimicrobial Efficacy
Another research article explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Tetrahydroindazolone derivatives share a common core structure but differ in substituents, which critically influence their physicochemical and biological properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-withdrawing groups (e.g., 2-fluorophenyl) improve enzymatic inhibition potency, as seen in DHODH inhibitors .
- Halogenated analogs (e.g., bromophenyl) may leverage halogen bonding for target interaction .
Key Insights :
Biological Activity
1-(Pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₁₀N₄O |
| Molecular Weight | 214.23 g/mol |
| CAS Number | 1432331-09-3 |
| IUPAC Name | 1-pyrimidin-2-yl-6,7-dihydro-5H-indazol-4-one |
| Appearance | Powder |
Structural Characteristics
The compound features a tetrahydro-indazole core fused with a pyrimidine moiety, which contributes to its diverse biological activities. The presence of nitrogen atoms in the structure is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of indazole compounds have shown promising results in inhibiting various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the indazole scaffold can enhance potency against specific cancer types.
Case Study: FGFR Inhibition
A study evaluated several indazole derivatives for their ability to inhibit fibroblast growth factor receptors (FGFR). One derivative exhibited an IC₅₀ of 15 nM against FGFR1, demonstrating significant enzymatic inhibition and cellular activity . This suggests that this compound could be a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
Indazole derivatives have also been investigated for their antimicrobial properties. A series of compounds were synthesized and tested against various pathogens. Some derivatives exhibited notable activity against Trichomonas vaginalis at concentrations as low as 10 µg/mL .
Inhibition of Enzymes
The compound has shown promise in inhibiting enzymes involved in various biological pathways. For example, SAR studies revealed that substituents at specific positions on the indazole ring significantly affect enzyme inhibitory activity, with some derivatives achieving IC₅₀ values below 100 nM against target enzymes .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the molecular structure influence biological activity.
Key Findings
- Position of Substituents : The placement of functional groups on the indazole ring significantly impacts potency.
- Functional Group Variation : Different substituents can modulate hydrophobicity and electronic properties, affecting binding affinity to biological targets.
- Fused Ring Systems : The incorporation of fused ring systems enhances stability and bioavailability.
Q & A
Basic: What are the established synthetic routes for 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one?
Answer:
The synthesis typically involves cyclization reactions and functional group substitutions. For example, Guo et al. demonstrated a method for analogous tetrahydroindazole derivatives using Pd-catalyzed coupling or nucleophilic aromatic substitution to introduce the pyrimidine moiety. Key steps include:
- Cyclocondensation : Formation of the tetrahydroindazolone core via ketone-amine cyclization under acidic conditions.
- Substitution : Introducing the pyrimidine group via Suzuki-Miyaura coupling or direct substitution, depending on halogenated precursors.
Characterization via H NMR (e.g., δ 8.07 ppm for pyrimidine protons) and ESI-MS (e.g., m/z 227 [M + H]+ for structural analogs) is critical .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity against dihydroorotate dehydrogenase (DHODH)?
Answer:
SAR optimization focuses on substituent effects:
- Pyrimidine Modifications : Electron-withdrawing groups (e.g., fluorine) at the 2-position enhance DHODH binding affinity by mimicking the natural substrate’s uracil moiety.
- Indazolone Core : Methyl or halogen substituents on the phenyl ring (e.g., 2-fluorophenyl in compound 5) improve metabolic stability and selectivity.
- Amine Functionalization : Introducing sulfamide groups (e.g., compound 17) increases solubility without compromising target engagement.
These strategies are validated via enzymatic assays (IC profiling) and X-ray crystallography .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic vs. aliphatic regions) and confirm cyclization.
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 227 [M + H]+) and fragmentation patterns.
- Chromatography : HPLC or UPLC with UV/Vis detection ensures >95% purity.
For analogs, H NMR peaks at δ 2.64 ppm (tetrahydroindazolone methylene) and δ 8.07 ppm (pyrimidine protons) are diagnostic .
Advanced: How do conflicting cytotoxicity data for this compound across studies inform experimental design?
Answer:
Discrepancies in cytotoxicity (e.g., anti-inflammatory vs. tumor-selective effects) arise from:
- Cell Line Variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific toxicity.
- Dose Optimization : Conduct dose-response curves (0.1–100 µM) to differentiate therapeutic windows from off-target effects.
- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activation studies to clarify mechanisms.
Refer to Badawey et al.’s approach for resolving bioactivity contradictions .
Basic: What pharmacological activities are reported for this compound and its analogs?
Answer:
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways via pyrimidine interaction.
- Antiproliferative : DHODH inhibition blocks pyrimidine biosynthesis in cancer cells.
- Analgesic/Antipyretic : Mediated via central nervous system modulation, as seen in hexahydroindazol-3-ones .
Advanced: How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular Docking : Predict binding poses with DHODH (PDB: 1D3G) to prioritize substituents.
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns to refine substituent flexibility.
Ladds et al. applied this workflow to optimize compound 21’s bioavailability .
Basic: What are the common pitfalls in synthesizing the tetrahydroindazolone core?
Answer:
- Incomplete Cyclization : Monitor reaction progress via TLC to ensure ketone-amine cyclization reaches completion.
- Oxidation Side Reactions : Use inert atmospheres (N/Ar) to prevent indazolone oxidation to indazole.
- Byproduct Formation : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How do substituents on the pyrimidine ring influence metabolic stability?
Answer:
- Electron-Deficient Pyrimidines : Fluorine or nitro groups reduce CYP450-mediated oxidation.
- Steric Shielding : Bulky substituents (e.g., methyl at C-4) protect against glucuronidation.
- Hydrogen Bonding : Pyrimidine N-atoms enhance solubility but may increase renal clearance.
In vivo studies in rodent models validate these design principles .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Enzymatic Assays : DHODH inhibition (spectrophotometric detection at 300 nm).
- Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., HCT-116).
- Inflammation Models : COX-2 inhibition in LPS-stimulated macrophages.
Reference Badawey et al.’s protocols for dose standardization .
Advanced: How should researchers integrate contradictory data from structural analogs into their hypotheses?
Answer:
- Meta-Analysis : Compare IC values across studies using standardized units (e.g., µM vs. nM).
- Structural Overlays : Use PyMOL to align analogs and identify conserved pharmacophores.
- Mechanistic Studies : Probe off-target effects via kinome-wide profiling or CRISPR screens.
Lester & Lester’s research models emphasize iterative hypothesis refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
